4-[cyclopropyl(methyl)sulfamoyl]-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide
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Description
4-[cyclopropyl(methyl)sulfamoyl]-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide is a useful research compound. Its molecular formula is C18H22N4O3S and its molecular weight is 374.46. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activities
Research has demonstrated the synthesis of various derivatives that exhibit potent antitumor properties. For instance, benzothiazole derivatives have been designed and synthesized, showing selective cytotoxicity against tumorigenic cell lines and excellent inhibitory effects on tumor growth in vivo (Yoshida et al., 2005). Additionally, pyrazole-sulfonamide derivatives have been investigated, with some showing promising broad-spectrum antitumor activity comparable to commonly used anticancer drugs (Mert et al., 2014).
Antimicrobial Activities
Several studies focus on the synthesis of compounds with antimicrobial properties. New heterocyclic compounds incorporating the sulfamoyl moiety have been developed for use as antimicrobial agents, showing promising results against various bacterial and fungal strains (Darwish et al., 2014). Another research highlighted the synthesis of novel substituted 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides, which displayed potent antibacterial and antifungal activities, revealing significant structure-activity relationships (SARs) (Raju et al., 2010).
Insecticidal Activities
Compounds synthesized with a sulfonamide-bearing thiazole moiety have been evaluated as insecticidal agents against the cotton leafworm, showing potent toxic effects and contributing to the development of new insecticidal solutions (Soliman et al., 2020).
Properties
IUPAC Name |
4-[cyclopropyl(methyl)sulfamoyl]-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-21-17(15-4-3-5-16(15)20-21)19-18(23)12-6-10-14(11-7-12)26(24,25)22(2)13-8-9-13/h6-7,10-11,13H,3-5,8-9H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIJIKGKJWWFMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.